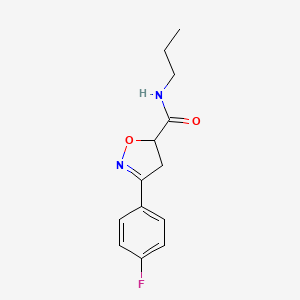

![molecular formula C19H23N5 B5521614 1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)

1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole and its derivatives are compounds of significant interest due to their diverse biological activities and applications in medicinal chemistry. The synthesis of these compounds often involves the condensation of o-phenylenediamines with carboxylic acid derivatives or nitriles. The compound likely shares synthesis pathways and properties with these benzimidazole derivatives.

Synthesis Analysis

The synthesis of similar compounds typically involves reactions between specific acetate derivatives and various arylidinemalononitrile derivatives or β-keto esters in the presence of basic catalysts. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions have been described, showcasing the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature (Mohamed, 2014).

Molecular Structure Analysis

The structure of benzimidazole derivatives is often confirmed using spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and sometimes X-ray crystallography. These compounds typically exhibit planar molecular structures facilitating specific chemical interactions and biological activities. For example, the crystal structure and optical properties of 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazoles have been studied, revealing their planarity and fluorescence properties (Chen et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclization, formylation, chlorination, and reactions with electrophilic reagents, to yield a wide array of compounds with potential biological activity. For instance, the synthesis of substituted 1‐oxo‐1H,5H‐pyrido[1,2‐a]benzimidazole‐4‐carbonitriles and related derivatives through reactions with β-keto esters and ethyl β-aminocrotonate has been described, showcasing the versatility of these compounds (Rida et al., 1988).

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Several studies have focused on synthesizing derivatives of pyrido[1,2-a]benzimidazole and exploring their chemical reactivity. For instance, Mohamed et al. (2014) detailed a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, demonstrating the compound's versatility in chemical reactions (Mohamed, 2014). Similarly, El-ziaty et al. (2018) utilized a derivative, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitrile, as a building block to synthesize bioactive heterocycles, revealing the compound's potential in generating pharmacologically relevant derivatives (El-ziaty et al., 2018).

Potential Biological Activities

Studies also indicate the exploration of biological activities of pyrido[1,2-a]benzimidazole derivatives. Göker et al. (2002) synthesized new 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles, evaluating their in vitro activity against Candida species, showcasing the antimicrobial potential of these compounds (Göker et al., 2002). Bondock et al. (2011) reported the synthesis of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide and its derivatives, revealing their potential in creating bridgehead nitrogen heterocycles, which could have implications for drug design (Bondock et al., 2011).

Propriétés

IUPAC Name |

1-[2-(diethylamino)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5/c1-4-23(5-2)11-10-21-18-12-14(3)15(13-20)19-22-16-8-6-7-9-17(16)24(18)19/h6-9,12,21H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKCSNKEGXOTPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

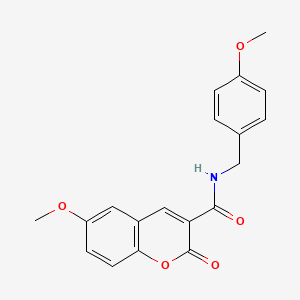

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)

![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5521558.png)

![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)

![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)

![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)

![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)

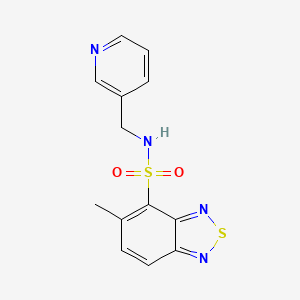

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

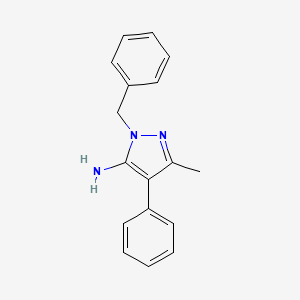

![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)